Cas no 2416231-11-1 (4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)

4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
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- EN300-26623991
- 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
- 2416231-11-1
- 4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane
-
- MDL: MFCD32668241
- インチ: 1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3
- InChIKey: YNOHNVMVPLCTQI-UHFFFAOYSA-N
- ほほえんだ: BrCC12COC(C)(CC1)C2
計算された属性
- せいみつぶんしりょう: 204.01498g/mol
- どういたいしつりょう: 204.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623991-0.25g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
Enamine | EN300-26623991-10.0g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
Enamine | EN300-26623991-0.5g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
Enamine | EN300-26623991-1.0g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
Enamine | EN300-26623991-0.1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.1g |
$518.0 | 2025-03-20 | |
1PlusChem | 1P028XZU-1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 1g |
$1916.00 | 2024-05-22 | |
Aaron | AR028Y86-2.5g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 2.5g |
$4068.00 | 2025-02-17 | |
Aaron | AR028Y86-50mg |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 50mg |
$503.00 | 2025-02-17 | |
Aaron | AR028Y86-10g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 10g |
$8894.00 | 2023-12-15 | |
Aaron | AR028Y86-1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 1g |
$2088.00 | 2025-02-17 |
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptaneに関する追加情報
Introduction to 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane (CAS No. 2416231-11-1)
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane (CAS No. 2416231-11-1) is a highly versatile intermediate in organic synthesis, particularly valued for its role in the development of pharmaceuticals and specialty chemicals. This compound belongs to the class of bicyclic ethers, characterized by a fused three-membered oxygen-containing ring with a seven-membered carbon skeleton. The presence of a bromomethyl substituent at the fourth position enhances its reactivity, making it a valuable building block for further functionalization.
The structure of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane imparts unique chemical properties that make it suitable for various synthetic applications. The bicyclic framework provides rigidity, while the bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This combination has been exploited in the synthesis of complex molecules, including those with potential biological activity.
In recent years, there has been significant interest in the development of novel scaffolds for drug discovery. The bicyclic system in 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane has been explored as a core structure in medicinal chemistry due to its ability to mimic natural products and heterocyclic compounds. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.
One notable application of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The bromomethyl group serves as a handle for introducing pharmacophores that interact with specific amino acid residues in the target protease. This approach has led to the discovery of several lead compounds with promising preclinical activity.
The compound's utility extends beyond pharmaceuticals into the realm of materials science and agrochemicals. Its structural features make it a suitable precursor for polymers and specialty chemicals with tailored properties. For instance, derivatives of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane have been investigated for their potential as monomers in polymer synthesis, offering insights into the development of novel materials with enhanced mechanical and thermal stability.
Recent advances in synthetic methodologies have further expanded the applications of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization of the bicyclic core, allowing chemists to access a wide range of derivatives with precise control over regiochemistry and stereochemistry.
The growing interest in green chemistry has also influenced the use of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane as a sustainable building block. Researchers are exploring catalytic systems that minimize waste and energy consumption while maintaining high yields and selectivity. These efforts align with broader trends in chemical synthesis aimed at reducing environmental impact without compromising efficiency.
In conclusion, 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane (CAS No. 2416231-11-1) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative solutions across multiple disciplines.
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